3,3,6,6-Tetrafluorocyclohexa-1,4-diene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
22060-77-1 |
|---|---|
Molecular Formula |
C6H4F4 |
Molecular Weight |
152.09 g/mol |
IUPAC Name |
3,3,6,6-tetrafluorocyclohexa-1,4-diene |
InChI |
InChI=1S/C6H4F4/c7-5(8)1-2-6(9,10)4-3-5/h1-4H |
InChI Key |
BSOGQZFFBVWVED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C=CC1(F)F)(F)F |
Origin of Product |
United States |
Contextualization of Cyclohexa 1,4 Dienes in Synthetic and Mechanistic Studies
Cyclohexa-1,4-dienes are a well-established class of cyclic compounds with non-conjugated double bonds. A primary route to their synthesis is the Birch reduction of aromatic compounds, a powerful method that avoids over-reduction to the fully saturated cyclohexane (B81311) ring. These dienes are valuable intermediates in organic synthesis, often serving as precursors to aromatic systems, with the driving force for aromatization being a key feature of their reactivity. The stability of cyclohexa-1,4-dienes is a topic of interest, with studies on hyperconjugation suggesting that they are stabilized to a degree comparable to their conjugated 1,3-isomers. bluffton.edulibretexts.org
Reactivity and Mechanistic Studies of 3,3,6,6 Tetrafluorocyclohexa 1,4 Diene
Cycloaddition Reactions Involving 3,3,6,6-Tetrafluorocyclohexa-1,4-diene
As a non-conjugated diene, this compound is not expected to directly participate in concerted [4+2] cycloaddition reactions like the Diels-Alder reaction, which requires a conjugated 1,3-diene system. rsc.orgresearchgate.net For it to act as a diene component, it would first need to isomerize to its conjugated 1,1,4,4-tetrafluorocyclohexa-1,3-diene isomer. The high stability of the C-F bond and the electronic effects of the gem-difluoro groups would significantly influence the feasibility and conditions required for such an isomerization.
Alternatively, the double bonds within the 1,4-diene could potentially act as dienophiles in reactions with other dienes. The presence of the highly electronegative fluorine atoms on the adjacent sp³-hybridized carbons would electronically influence the double bonds, but specific studies detailing such reactivity for this compound are not available.
Diels-Alder Reactions as Diene or Dienophile Analogues
There are no specific documented studies of this compound participating in Diels-Alder reactions, either as a diene (following isomerization) or as a dienophile. The reactivity of fluorinated dienes and dienophiles is a subject of computational and experimental interest, as fluorine substitution significantly alters the electronic properties and can decelerate reaction rates. nih.govnih.govbeilstein-journals.org However, this research has not been specifically extended to this compound.
Regioselectivity and Stereoselectivity in Cycloadditions
Without experimental data on the cycloaddition reactions of this compound, no discussion of its regioselectivity or stereoselectivity can be provided. In general, these outcomes in Diels-Alder reactions are governed by a combination of electronic effects (frontier molecular orbital interactions) and steric factors, which would be unique to the specific diene-dienophile pair. wikipedia.org
Kinetic and Thermodynamic Parameters of Reaction Pathways
No kinetic or thermodynamic parameters for the cycloaddition pathways of this compound have been reported. Such data, including activation energies, enthalpies, and entropies of reaction, are crucial for understanding reaction feasibility and mechanism but require dedicated experimental or computational investigation. acs.org
Hetero-Diels-Alder Variations and their Products
The hetero-Diels-Alder reaction involves dienes or dienophiles containing one or more heteroatoms (e.g., nitrogen or oxygen). wikipedia.org There is no information available in the scientific literature regarding the participation of this compound in such reactions.
Rearrangement Reactions and Isomerization Pathways
The study of rearrangement and isomerization is critical for understanding the stability and potential reactivity of cyclic systems. For this compound, such reactions could provide a pathway to its more reactive conjugated isomer, 1,1,4,4-tetrafluorocyclohexa-1,3-diene, or to other valence isomers.
Thermal and Photochemical Isomerizations of Fluorinated Dienes
Specific studies on the thermal or photochemical isomerization of this compound are not present in the available literature. Research on analogous systems, such as the photochemical ring-opening of 1,3-cyclohexadiene (B119728) to 1,3,5-hexatriene, highlights the complex pathways available to cyclic dienes under photochemical conditions. arxiv.org The presence of gem-difluoro groups would be expected to significantly influence the energetics and outcomes of such potential isomerizations, but this has not been experimentally verified for this compound.
Ene-Reactions and Related Pericyclic Processes
Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a fundamental class of reactions in organic chemistry. msu.edu These reactions, including ene-reactions, cycloadditions, and electrocyclic reactions, are characterized by their high stereospecificity. msu.edulibretexts.org The ene reaction involves the addition of a compound with an allylic hydrogen (the ene) to a compound with a multiple bond (the enophile), proceeding through a six-membered, cyclic transition state to form a new carbon-carbon bond with a 1,5-hydrogen shift. nih.gov
While specific studies on the ene-reactions of this compound are not extensively detailed in the literature, the general principles of pericyclic chemistry allow for predictions of its reactivity. As a diene, it can potentially participate in [4+2] cycloaddition reactions (Diels-Alder reactions). The fluorine atoms, being highly electronegative, can significantly influence the energies of the frontier molecular orbitals (HOMO and LUMO) of the diene, thereby affecting the rate and selectivity of the cycloaddition. The stereochemistry of such reactions is governed by the principles of orbital symmetry. libretexts.orglibretexts.org For instance, thermal electrocyclic reactions of conjugated trienes to form cyclohexadienes are typically disrotatory. libretexts.org The reversibility and equilibrium position of these reactions are dependent on the specific reactants and conditions. libretexts.org
Electron Transfer and Redox Chemistry
Substituted cyclohexa-1,4-dienes have emerged as valuable reagents in transition-metal-free ionic transfer reactions, acting as synthetic equivalents of El+/H– (where El can be Si, Ge, H, tBu). nih.govnih.gov These reactions are typically catalyzed by a strong Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), and are driven by the formation of a stable aromatic ring as the final product. nih.gov
The core mechanism involves the Lewis acid-mediated abstraction of a hydride from the bisallylic position of the cyclohexa-1,4-diene. This generates a transient Wheland-type carbocation intermediate. nih.gov This intermediate can then deliver an electrophile (El+) to a substrate, followed by hydride transfer, completing the transfer process. This methodology has been successfully applied to a range of transformations, including:
Transfer Hydrosilylation/Hydrogermylation: Using appropriately substituted cyclohexa-1,4-dienes as safe and convenient surrogates for reactive species like SiH4. nih.govresearchgate.net
Transfer Hydrogenation: Employing substituted dienes as a source of dihydrogen for the reduction of imines, heteroarenes, and alkenes. nih.gov
Transfer Hydro-tert-butylation: An approach to install tertiary alkyl groups onto carbon frameworks. nih.gov
The structure of the cyclohexa-1,4-diene surrogate plays a critical role in the efficiency and outcome of these reactions, with substituents being strategically placed to control reactivity and suppress undesired side reactions. researchgate.net
Table 1: Examples of Transition-Metal-Free Ionic Transfer Processes Using Cyclohexa-1,4-diene Derivatives
| Transfer Reaction | Element Transferred (El-H) | Substrate Class | Catalyst | Cyclohexa-1,4-diene Role |
|---|---|---|---|---|
| Hydrosilylation | Si-H | Alkenes, Alkynes | B(C6F5)3 | SiH4 Surrogate |
| Hydrogermylation | Ge-H | Alkenes, Alkynes | B(C6F5)3 | GeH4 Surrogate |
| Hydrogenation | H-H | Imines, Alkenes | B(C6F5)3 or Tf2NH | Dihydrogen Source |
| Hydro-tert-butylation | C-H | Alkenes | B(C6F5)3 | Isobutane Surrogate |
The incorporation of fluorine atoms into organic molecules can profoundly alter their electronic properties, including their redox potentials. The high electronegativity of fluorine leads to strong electron withdrawal through the sigma framework (inductive effect). In this compound, the four fluorine atoms at the sp3-hybridized carbons are expected to lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
This electronic perturbation suggests that fluorinated cyclohexadienes could exhibit distinct redox behavior compared to their non-fluorinated counterparts. A lower-lying LUMO would make the molecule more susceptible to reduction, indicating a higher electron affinity. Conversely, the lowered HOMO would imply a higher ionization potential, making oxidation more difficult. This modulation of redox properties is a key strategy in the design of novel materials, such as those used in liquid crystals and photoluminescent applications, where related tetrafluorocyclohexa-1,3-diene structures have been investigated. researchgate.netmdpi.com
Reactions with Electrophilic and Nucleophilic Species
The carbon-fluorine bond is the strongest single bond to carbon, rendering gem-difluoroalkane units, such as the C(sp3)F2 centers in this compound, generally unreactive towards many chemical reagents. Nucleophilic substitution at these saturated, fluorinated carbons is exceptionally difficult due to the strength of the C-F bond and the poor leaving group ability of the fluoride (B91410) anion.
While the diene itself is the primary focus, related fluorinated cyclohexadiene structures can serve as precursors to highly reactive intermediates like carbenes. rsc.org Carbenes are neutral species containing a divalent carbon atom and are broadly classified as either singlet or triplet, which dictates their reactivity. youtube.comyoutube.com
For example, photolysis of related quinone diazides can generate highly electrophilic triplet carbenes. libretexts.org Research on species like 4-oxo-2,3,5,6-tetrafluorocyclohexa-2,5-dienylidene has shown that these fluorinated carbenes are extremely reactive. They can insert into C-H bonds and react with small molecules, with the fluorine substituents enhancing their electrophilicity. rsc.org These transformations highlight a potential reaction pathway for derivatives of fluorinated cyclohexadienes, where the ring system is used to generate highly reactive, electrophilic species for subsequent synthetic applications, such as cyclopropanation. youtube.comlibretexts.org
Spectroscopic Data for this compound Not Found
Following a comprehensive search of scientific databases and literature, specific experimental spectroscopic data for the compound this compound could not be located. The required data for Proton (¹H) NMR, Carbon-13 (¹³C) NMR, Fluorine-19 (¹⁹F) NMR, and Infrared (IR) spectroscopy, as well as its application in conformational analysis, are not available in the public domain based on the performed searches.
Searches for the compound's spectroscopic profile, including queries aimed at its synthesis which would typically include characterization data, did not yield the necessary information. While data for related compounds, such as the isomeric 3,3,6,6-tetrafluorocyclohexa-1,3-diene and the non-fluorinated parent compound cyclohexa-1,4-diene, are available, this information cannot be used to accurately describe the requested compound due to significant structural and electronic differences.
Consequently, the article focusing on the spectroscopic characterization of this compound as per the requested outline cannot be generated at this time due to the absence of foundational scientific data.
Based on a comprehensive search for scientific literature, detailed experimental data required to populate the requested sections on the spectroscopic and photophysical characterization of this compound is not available in the public domain.
The search did not yield specific research findings, data tables, or detailed analyses for this particular compound concerning:
High-Resolution Mass Spectrometry (HRMS)
Ultraviolet-Visible (UV/Vis) Absorption Spectroscopy
Photoluminescence (PL) Spectroscopy and Quantum Yield Measurements
Fluorescence Lifetime Determination
X-ray Diffraction Analysis
While information exists for related isomers (such as 5,5,6,6-tetrafluorocyclohexa-1,3-diene and its derivatives) and for the parent non-fluorinated compound (1,4-cyclohexadiene), the strict requirement to focus solely on this compound prevents the use of this data.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline and content requirements for the specified chemical compound.
Spectroscopic Characterization and Advanced Analytical Techniques
X-ray Diffraction Analysis for Solid-State Molecular Structures
Crystal Structure Determination and Molecular Packing Analysis
Extensive searches of publicly available scientific literature and crystallographic databases did not yield an experimentally determined crystal structure for 3,3,6,6-tetrafluorocyclohexa-1,4-diene. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and specific intermolecular packing arrangement in the solid state is not available at this time.
While the precise crystal structure of the target compound is unknown, the analysis of structurally related fluorinated cyclohexadiene derivatives can offer some general insights into the types of intermolecular interactions that might be expected. Studies on co-crystals of other fluorinated cyclohexane (B81311) derivatives have revealed the presence of C–H···F interactions, which can play a significant role in the molecular packing of such compounds. mdpi.comnih.gov For instance, the crystal structure of a co-crystal involving 1,2,4,5-tetrafluoro-3,6-diiodobenzene and cyclohexa-2,5-diene-1,4-dione demonstrated the presence of these C–H···F contacts in stabilizing the crystal lattice. mdpi.comnih.gov
Furthermore, research on tricyclic π-conjugated molecules incorporating a tetrafluorocyclohexa-1,3-diene ring has highlighted the influence of the fluorinated moiety on the molecular arrangement. nih.gov In these systems, interactions such as π/F and CH/π interactions were observed, leading to specific packing motifs like herringbone-type aggregates. nih.gov
It is important to emphasize that these examples are from different, albeit related, molecules. Without a dedicated crystallographic study of this compound, any discussion of its solid-state structure remains speculative. The determination of its crystal structure through techniques such as single-crystal X-ray diffraction would be necessary to provide definitive data on its molecular geometry and packing in the crystalline state.
Theoretical and Computational Investigations of 3,3,6,6 Tetrafluorocyclohexa 1,4 Diene
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to solve the Schrödinger equation for molecular systems. These methods are broadly categorized into Density Functional Theory (DFT) and Wave Function Theory (WFT), each with its own strengths in modeling molecular systems.
Density Functional Theory (DFT) has become a popular and versatile computational method due to its favorable balance of accuracy and computational cost. DFT methods are used to investigate the electronic structure of many-body systems, such as atoms and molecules. These methods are capable of providing valuable insights into the geometry, energetics, and spectroscopic properties of molecules like 3,3,6,6-Tetrafluorocyclohexa-1,4-diene.
A fundamental application of DFT is the determination of the equilibrium geometry of a molecule. This process, known as geometry optimization, seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles.
The energetics of the molecule, including its total electronic energy, heat of formation, and the relative energies of different conformations, can also be computed. These energetic data are critical for understanding the molecule's stability and its potential to participate in chemical reactions.
Table 1: Representative Data from a DFT Geometry Optimization of a Fluorinated Cyclohexadiene Derivative (Note: This is illustrative data for a related compound, 5,5,6,6-Tetrafluoro-1-(4-methoxyphenyl)phenylcyclohexa-1,3-diene, as specific data for this compound is not available in the cited literature.)
| Parameter | Calculated Value |
| C-C (diene) Bond Length | ~1.35 Å |
| C-C (single) Bond Length | ~1.50 Å |
| C-F Bond Length | ~1.36 Å |
| C-C-C Bond Angle | ~120° (sp2), ~112° (sp3) |
| Dihedral Angle (ring) | Varies depending on conformation |
| Total Electronic Energy | Functional and Basis Set Dependent |
Following a successful geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) spectrum.
The calculated vibrational frequencies correspond to the fundamental modes of vibration of the molecule, which include stretching, bending, and torsional motions of the atoms. These frequencies can be correlated with the peaks observed in an experimental IR spectrum. For this compound, characteristic vibrational modes would include the C=C stretching of the double bonds, C-H stretching and bending, and the prominent C-F stretching vibrations. Due to the high electronegativity and mass of fluorine, the C-F stretching modes are expected to appear as strong absorptions in the fingerprint region of the IR spectrum.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Fluorinated Cyclohexadiene (Note: This is a generalized representation of expected frequencies and not specific calculated values for this compound.)
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |
| C-H Stretch (vinylic) | 3100 - 3000 | Medium |
| C=C Stretch | 1680 - 1620 | Medium to Weak |
| C-H Bend | 1450 - 1300 | Medium |
| C-F Stretch | 1200 - 1000 | Strong |
| Ring Deformations | Below 1000 | Variable |
For situations requiring higher accuracy, particularly for the electronic energy, advanced Wave Function Theory (WFT) methods are employed. These methods, while more computationally demanding than DFT, provide a more systematic approach to treating electron correlation.
Møller-Plesset perturbation theory of the second order (MP2) is often the first step beyond the Hartree-Fock approximation to include electron correlation. It generally provides improved geometries and energies compared to Hartree-Fock.
Coupled-Cluster (CC) theory, such as Coupled-Cluster Singles and Doubles (CCSD) and with a perturbative triples correction (CCSD(T)), is considered the "gold standard" in quantum chemistry for its high accuracy in calculating energies. These methods are invaluable for obtaining benchmark energetic data, which can be used to validate the performance of less computationally expensive methods like DFT. For this compound, high-accuracy WFT calculations would provide a very reliable prediction of its absolute and relative energies, ionization potential, and electron affinity.
Density Functional Theory (DFT) Studies
Electronic Structure Analysis
Understanding the electronic structure of a molecule is key to predicting its chemical behavior. Computational methods provide detailed information about the distribution of electrons and the nature of molecular orbitals.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. According to frontier molecular orbital theory, the shapes and energies of these orbitals are crucial in determining the reactivity of a molecule.
The HOMO is the orbital from which a molecule is most likely to donate electrons in a chemical reaction, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap generally implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.
For this compound, a HOMO-LUMO analysis would reveal the distribution of these frontier orbitals. It is expected that the HOMO would be primarily located on the π-system of the double bonds, while the LUMO might have contributions from both the π* orbitals of the double bonds and the σ* orbitals of the C-F bonds. The presence of the electron-withdrawing fluorine atoms is expected to lower the energies of both the HOMO and LUMO compared to the non-fluorinated parent compound, cyclohexa-1,4-diene.
Table 3: Representative Frontier Molecular Orbital Energies from a DFT Calculation on a Related Fluorinated Cyclohexadiene Derivative (Note: This is illustrative data for a related compound, as specific data for this compound is not available in the cited literature.)
| Molecular Orbital | Energy (eV) |
| HOMO | Dependent on specific structure and method |
| LUMO | Dependent on specific structure and method |
| HOMO-LUMO Gap | Dependent on specific structure and method |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Energy Levels and Gaps
A fundamental aspect of understanding a molecule's electronic behavior is the analysis of its molecular orbital energy levels, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. It provides an indication of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. A smaller gap generally suggests higher reactivity and lower stability. For this compound, the presence of electronegative fluorine atoms and the conjugated diene system would be expected to significantly influence these energy levels.
Table 1: Hypothetical Energy Level Data for this compound This table is for illustrative purposes only, as specific data could not be located.
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
Orbital Distributions and Localizations
The spatial distribution of the HOMO and LUMO is crucial for predicting the sites of electrophilic and nucleophilic attack. In a diene system, the HOMO is typically characterized by π-bonding orbitals spread across the double bonds, while the LUMO consists of corresponding π*-antibonding orbitals. For this compound, computational analysis would reveal how the geminal difluoro groups at the sp³-hybridized carbons influence the shape and localization of these frontier orbitals. It would be important to determine if the fluorine atoms significantly withdraw electron density from the π-system or primarily exert their influence through sigma bonds.
Charge Distribution and Electrostatic Potential Mapping
An electrostatic potential (ESP) map illustrates the charge distribution within a molecule and is invaluable for understanding intermolecular interactions. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the highly electronegative fluorine atoms would create a significant negative potential around themselves, while the hydrogen atoms on the double bonds and the carbon atoms attached to fluorine would likely exhibit a positive potential.
Conformational Analysis and Molecular Dynamics
Potential Energy Surface Scans for Conformational Isomers
The six-membered ring of this compound is not planar. It can adopt several conformations, such as a boat or a twisted-boat form. A potential energy surface (PES) scan is a computational technique used to explore these different conformations. By systematically changing key dihedral angles of the ring and calculating the energy at each step, a map of the conformational landscape can be generated. This would identify the lowest energy (most stable) conformers and any other local energy minima.
Interconversion Pathways and Energy Barriers
Once stable conformers are identified on the potential energy surface, the pathways for interconversion between them can be determined. This involves locating the transition state structures that connect the different conformers. The energy difference between a stable conformer and a transition state is the energy barrier for that particular conformational change. These barriers determine the flexibility of the ring system and the rate at which it can interconvert between different shapes at a given temperature. For this compound, the steric and electronic effects of the four fluorine atoms would play a significant role in determining the heights of these energy barriers.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Methane |
| Methoxy |
| Nitro |
Influence of Fluorine Atoms on Ring Conformation and Flexibility
The presence of four fluorine atoms at the C3 and C6 positions of the cyclohexa-1,4-diene ring is expected to have a profound impact on its conformation and flexibility. In contrast to the parent cyclohexa-1,4-diene, which is known to have a planar or near-planar ring structure, the introduction of bulky and highly electronegative fluorine atoms likely induces significant conformational changes.
Computational studies on related fluorinated cyclic systems have shown that fluorine substitution can lead to pronounced ring puckering. This effect arises from a combination of steric hindrance between the fluorine atoms and electrostatic interactions. In the case of this compound, the geminal difluoro groups will likely force the ring to adopt a non-planar conformation, such as a boat or twist-boat form, to alleviate steric strain.
The flexibility of the ring is also anticipated to be affected. The energetic cost of ring inversion or pseudorotation in fluorinated cyclohexanes has been shown to be influenced by the fluorine substitution pattern. For this compound, the barrier to ring inversion is expected to be different from that of the non-fluorinated analogue. Computational methods such as density functional theory (DFT) or ab initio calculations could provide quantitative estimates of these energy barriers.
Table 1: Predicted Conformational Properties of this compound
| Property | Predicted Influence of Fluorine Atoms |
| Ring Conformation | Likely non-planar (e.g., boat, twist-boat) due to steric and electrostatic effects of geminal difluoro groups. |
| Ring Puckering | Significant puckering is expected to minimize steric strain and dipole-dipole interactions. |
| Conformational Stability | The relative stability of different conformers will be governed by a balance of steric repulsion and electrostatic interactions. |
| Ring Flexibility | The energy barrier for ring inversion is likely altered compared to the non-fluorinated parent compound. |
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. For a molecule like this compound, computational methods can provide detailed insights into reaction pathways, the structures of transition states, and the energetics of these processes.
For any proposed reaction involving this compound, computational methods can be employed to map out the entire reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them.
Transition state theory is a cornerstone of this analysis. A transition state represents the highest energy point along the reaction coordinate and is characterized by having a single imaginary vibrational frequency. By locating and characterizing the transition state for a given reaction, chemists can gain a deep understanding of the reaction mechanism. For instance, in a hypothetical Diels-Alder reaction involving this compound as the diene component, computational analysis could determine whether the reaction proceeds through a concerted or a stepwise mechanism by searching for the corresponding transition states.
The analysis of the reaction pathway also involves calculating the intrinsic reaction coordinate (IRC), which traces the minimum energy path from the transition state down to the reactants and products. This confirms that the identified transition state indeed connects the desired species.
Once the transition state has been characterized, computational methods can be used to calculate important kinetic parameters. The activation energy (Ea) of a reaction, which is the energy difference between the transition state and the reactants, is a key determinant of the reaction rate.
Using the principles of statistical mechanics, it is also possible to compute other activation parameters, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). These parameters provide further insight into the nature of the transition state. For example, a highly negative entropy of activation would suggest a highly ordered transition state, which is typical for associative mechanisms like many cycloaddition reactions.
From these activation parameters, the rate constant (k) for the reaction can be estimated using the Arrhenius equation or the Eyring equation from transition state theory. While these calculated rates are often approximations, they can be invaluable for comparing the feasibility of different reaction pathways and for understanding the factors that control reactivity.
Table 2: Application of Computational Methods to Reaction Mechanisms
| Computational Task | Information Gained |
| Transition State Search | Identification of the highest energy point on the reaction pathway, providing insight into the reaction mechanism (e.g., concerted vs. stepwise). |
| Frequency Calculation | Characterization of stationary points as minima (reactants, products, intermediates) or transition states (one imaginary frequency). |
| Intrinsic Reaction Coordinate (IRC) Calculation | Confirmation that a transition state connects the correct reactants and products. |
| Activation Energy (Ea) Calculation | Determination of the energy barrier for the reaction, a key factor in reaction rate. |
| Calculation of ΔH‡ and ΔS‡ | Provides further details about the thermodynamics and order of the transition state. |
| Rate Constant (k) Estimation | Prediction of the reaction rate, allowing for comparison of different pathways. |
Advanced Applications and Materials Science Research
Applications in Optoelectronic Materials
Third-Order Nonlinear Optical (NLO) Properties
While 3,3,6,6-tetrafluorocyclohexa-1,4-diene itself is not typically characterized for NLO properties, its derivatives, particularly those that create extended π-conjugated systems, are of significant interest for third-order NLO applications. These materials are crucial for technologies like all-optical switching and optical limiting. The incorporation of strong electron-withdrawing groups, derived from the fluorinated diene core, can lead to materials with large third-order optical nonlinearities.
The primary method for characterizing these properties is the Z-scan technique. ucf.edutaylorfrancis.comucf.edu This method allows for the simultaneous measurement of both the nonlinear absorption (NLA) and nonlinear refraction (NLR) of a material by translating a sample through the focal point of a focused laser beam. ucf.eduresearchgate.net An "open-aperture" Z-scan is used to determine the nonlinear absorption coefficient (β), while a "closed-aperture" Z-scan reveals the sign and magnitude of the nonlinear refractive index (n₂). ucf.edu
Research into complex organic molecules has shown that creating donor-acceptor frameworks enhances NLO responses. Derivatives of the fluorinated diene can act as powerful acceptor components. For instance, studies on highly conjugated, symmetrical, and asymmetrical compounds synthesized using a functional group derived from 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (B1363110) (F4-TCNQ)—a direct derivative of the diene's structural family—demonstrate notable NLO effects. nih.gov The introduction of multiple fluorine atoms and the extension of π-conjugation in these molecules were found to significantly influence their NLO coefficients. nih.gov The research indicated that these molecules can transition from reverse saturable absorption (RSA) to saturable absorption (SA), a key property for applications in optical limiting and switching. nih.gov
| Derivative Feature | Observed NLO Property | Measurement Technique | Significance |
|---|---|---|---|
| Incorporation of Fluorinated Acceptor Groups (e.g., F4-TCNQ moiety) | Significant third-order susceptibility (χ³); transition from reverse saturable to saturable absorption. nih.gov | Z-scan nih.gov | Potential for use in optical limiting and all-optical switching devices. taylorfrancis.comnih.gov |
| Increased π-Conjugation and Fluorine Content | Enhanced nonlinear absorption coefficient (β). nih.gov | Z-scan nih.gov | Improved performance for sensor protection applications. taylorfrancis.com |
Potential in Energy Storage Systems
The fluorinated cyclohexadiene scaffold is a precursor to electroactive materials that show promise in next-generation energy storage systems, particularly in the realm of organic rechargeable batteries.
The direct oxidation of this compound yields 2,3,5,6-tetrafluoro-p-benzoquinone (TFBQ), also known as fluoranil. Quinones are a well-studied class of organic electrode materials due to their ability to undergo fast and reversible two-electron, two-proton redox reactions. tu-clausthal.de The electrochemical properties of quinones, such as their redox potential, can be systematically tuned through molecular engineering. nih.govbohrium.com
The introduction of strongly electron-withdrawing fluorine atoms onto the benzoquinone core significantly increases its redox potential. nih.govharvard.edu This makes TFBQ a promising candidate for a high-voltage cathode material in lithium-organic and aqueous organic redox flow batteries (AORFBs). harvard.edudaneshyari.comrsc.org However, a major challenge for many simple quinones is their high solubility in organic electrolytes, which leads to capacity fade. epa.gov
Recent research has identified a novel role for TFBQ not as the primary active material, but as a crucial electrolyte additive. mdpi.com In PVDF-based solid-state lithium batteries, trace amounts of TFBQ sacrificially react with the lithium metal anode to form a uniform and stable solid electrolyte interphase (SEI). mdpi.com This SEI layer is composed of the lithiophilic quinone lithium salt (Li₂TFBQ), which has a high affinity for lithium ions and a low potential barrier, guiding uniform lithium deposition and suppressing the formation of dendrites that can cause short circuits. mdpi.com This application significantly enhances the cycle life and safety of solid-state batteries.
| Compound | Key Property | Application in Batteries |
|---|---|---|
| p-Benzoquinone | Baseline redox potential. | Potential cathode material, but suffers from dissolution. epa.gov |
| 2,3,5,6-Tetrafluoro-p-benzoquinone (TFBQ) | Higher redox potential due to electron-withdrawing fluorine atoms. nih.govharvard.edu | High-voltage cathode candidate; effective SEI-forming additive for stabilizing Li metal anodes. mdpi.com |
This compound is a key precursor in the synthesis of 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4-TCNQ), a powerful electron acceptor and one of the most important molecules in the field of organic electronics. rsc.orgnih.gov F4-TCNQ is widely used as a p-type dopant to dramatically increase the electrical conductivity of organic semiconducting polymers. acs.orgacs.org
The doping mechanism involves a charge-transfer (CT) reaction between the host polymer (electron donor) and the F4-TCNQ molecule (electron acceptor). acs.orgosti.gov This can result in two states:
Integer Charge Transfer (ICT): An electron is fully transferred from the donor to F4-TCNQ, creating a mobile hole on the polymer backbone and a stable F4-TCNQ⁻ radical anion. This process generates free charge carriers, leading to a significant increase in conductivity. acs.orgacs.org
Charge Transfer Complex (CPX): A state of partial charge transfer is formed, which is often a localized, trap-like state that does not contribute to conductivity. acs.org
While the ICT state is desired for high conductivity, it can be kinetically preferred but thermodynamically less stable than the CPX state, posing a challenge for the long-term stability of doped films. acs.org Nonetheless, doping with F4-TCNQ can increase the conductivity of materials like poly(triaryl amine) (PTAA) by nearly three orders of magnitude, making it an essential tool for fabricating efficient organic electronic devices such as Organic Light-Emitting Diodes (OLEDs). acs.org The high electron affinity of F4-TCNQ (5.24 eV) allows it to effectively dope (B7801613) a wide range of organic materials. researchgate.net
| Material | Doping Condition | Conductivity (S/cm) | Hole Mobility (cm²/(V·s)) |
|---|---|---|---|
| PTAA (Poly(triaryl amine)) | Pristine Film | 5.72 × 10⁻³ acs.org | - |
| PTAA (Poly(triaryl amine)) | Doped with 15% F4-TCNQ | 1.82 acs.org | Up to 5.5 × 10⁻³ acs.org |
Role in the Development of Novel Organic Functional Materials
The this compound structure, and specifically the gem-difluoromethylene (-CF₂) groups it contains, serves as a valuable design element in the creation of novel organic functional materials. mdpi.com The strategic incorporation of fluorine into organic molecules can profoundly alter their physical and chemical properties, leading to enhanced performance in areas like liquid crystals (LCs) and photoluminescent (PL) materials. mdpi.com
Key properties imparted by the tetrafluorinated core include:
Modified Molecular Geometry: The replacement of -CH₂- with -CF₂- widens the C-C-C bond angle from the typical tetrahedral angle towards a more sp²-hybridized geometry (~115-118°). beilstein-journals.orgnih.gov This geometric constraint influences molecular packing and conformational preferences, which is critical in the design of liquid crystals and other ordered materials.
Electronic Effects: The high electronegativity of fluorine atoms creates strong local dipoles and alters the electronic landscape of the molecule. This is fundamental to its derivatives' function as electron acceptors (F4-TCNQ) and high-potential quinones (TFBQ). nih.govrsc.org
Intermolecular Interactions: Fluorinated compounds exhibit weak intermolecular interactions but can participate in specific non-covalent bonding such as C-H···F and π/F interactions. mdpi.com These interactions are crucial for controlling the self-assembly and aggregate structure in the solid state, which can be harnessed to prevent luminescence quenching in PL materials or to achieve desired alignments in LC phases. mdpi.comresearchgate.net
Enhanced Stability: The strength of the C-F bond imparts high thermal and oxidative stability to fluorinated materials, a desirable trait for long-lasting electronic devices.
Research on the isomeric tetrafluorocyclohexa-1,3-diene has demonstrated its utility in creating tricyclic π-conjugated molecules that act as both luminophores and mesogens (the molecules that form liquid crystals). mdpi.comresearchgate.net These materials are promising for next-generation vertical alignment (VA)-mode liquid crystal displays due to their large negative dielectric anisotropy. researchgate.net By extension, the unique steric and electronic profile of the this compound core makes it a powerful and versatile building block for the rational design of a wide array of advanced organic functional materials. st-andrews.ac.uk
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3,3,6,6-tetrafluorocyclohexa-1,4-diene, and what methodological considerations are critical for reproducibility?
- Methodological Answer : The compound is typically synthesized via fluorination of cyclohexadiene precursors or dehydration of fluorinated diols. Key steps include:
- Reagent Selection : Use of tetrahydrofuran (THF) as a solvent and triethylamine (Et3N) to neutralize by-products (e.g., HCl) during substitution reactions .
- Reaction Monitoring : Thin-layer chromatography (TLC) is employed to track reaction progress and confirm product formation .
- Purification : Column chromatography or distillation under reduced pressure isolates the pure product, as seen in analogous fluorinated cyclohexadiene syntheses .
Q. How can spectroscopic techniques (e.g., UV-Vis, IR, NMR) be optimized to characterize this compound?
- Methodological Answer :
- UV-Vis Spectroscopy : Analyze conjugation effects in the cyclohexadiene ring; fluorination reduces π→π* transition energy compared to non-fluorinated analogs .
- FT-IR : Identify C-F stretching vibrations (1000–1300 cm<sup>−1</sup>) and confirm absence of hydroxyl groups from precursors .
- NMR : Use <sup>19</sup>F NMR to resolve fluorinated positions and <sup>1</sup>H NMR to verify diene geometry. Coupling constants (JHF) provide stereochemical insights .
Q. What purification strategies are effective for removing residual fluorinated by-products?
- Methodological Answer :
- Chromatography : Silica gel chromatography with hexane/ethyl acetate gradients separates fluorinated dienes from polar impurities .
- Crystallization : Slow evaporation of dichloromethane/hexane mixtures yields single crystals for X-ray validation (see supplementary data in ).
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing 1,4-diene systems be addressed to avoid competing 1,3-diene formation?
- Methodological Answer :
- Acid Catalysis : Use p-toluenesulfonic acid (p-TSA) in benzene with azeotropic water removal to favor 1,4-diene formation (70% selectivity) over 1,3-diene .
- Temperature Control : Lower reaction temperatures (–78°C) during precursor (e.g., diol) generation minimize thermal rearrangements .
Q. What experimental approaches mitigate decomposition of this compound under ambient or reactive conditions?
- Methodological Answer :
- Inert Atmosphere : Store and handle the compound under nitrogen/argon to prevent oxidation or hydrolysis .
- Stability Screening : Conduct thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .
- In Situ Monitoring : Use HPLC-MS to detect degradation products during long-term storage or reaction conditions .
Q. How should researchers resolve contradictions in reported synthetic yields or by-product profiles across studies?
- Methodological Answer :
- Parameter Replication : Systematically vary reaction parameters (e.g., solvent, catalyst loading) from prior studies to identify critical variables .
- Advanced Characterization : Combine X-ray crystallography (from ’s SI) and high-resolution mass spectrometry (HRMS) to confirm product identity and purity.
- Statistical Design : Apply factorial experiments to isolate factors (e.g., fluorination agent purity) influencing yield discrepancies .
Data Contradiction Analysis
Q. Why do fluorinated cyclohexadienes exhibit variable reactivity in Diels-Alder reactions compared to non-fluorinated analogs?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
